methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate
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Overview
Description
Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate is a benzoxazin derivative . It has the empirical formula C12H11NO4 and a molecular weight of 233.22 .
Synthesis Analysis
This compound was synthesized under mild conditions from 2-aminophenols and dimethyl-2-oxoglutarate . The prepared compound was identified by FT-IR, 1H NMR, 13C NMR spectroscopies, elementary analysis, and MS .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C1C(CCC(OC)=O)=NC(C=CC=C2)=C2O1
. Chemical Reactions Analysis
The compound has been studied as a corrosion inhibitor for carbon steel in 1M H2SO4 solution . Its inhibitive action against the corrosion of carbon steel was investigated by weight-loss and hydrogen evolution measurements . The inhibition efficiency increases with the increase of concentration to attain 75.08% at 180 ppm .Physical And Chemical Properties Analysis
The compound is a solid . It has an empirical formula of C12H11NO4 and a molecular weight of 233.22 .Scientific Research Applications
- Application : 1,4-MBXP acts as a corrosion inhibitor for carbon steel in 1M H2SO4 solution. It effectively reduces the corrosion rate by adsorbing onto the metal surface .
- Results : At 180 ppm concentration, 1,4-MBXP achieves an impressive inhibition efficiency of 75.08%. The temperature effect on corrosion behavior was also studied .
- Potential : Researchers have synthesized novel spiro-fused heterocyclic molecules (including benzoxazin derivatives) for their antimicrobial and antifungal properties .
- Screening : 1,4-MBXP derivatives were screened for in vitro antimycobacterial activity against M. tuberculosis strain H37RV .
Corrosion Inhibition
Antimicrobial and Antifungal Properties
Antimycobacterial Activity
Synthesis of Benzothieno-Oxazepines
Mechanism of Action
Target of Action
The primary targets of Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate are currently unknown . This compound is a unique chemical provided for early discovery researchers
Result of Action
The molecular and cellular effects of Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate’s action are currently unknown
Safety and Hazards
properties
IUPAC Name |
methyl 3-(2-oxo-1,4-benzoxazin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11(14)7-6-9-12(15)17-10-5-3-2-4-8(10)13-9/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXRRMSWAHHCHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC2=CC=CC=C2OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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